4-[[2'-(Benzoylamino)-4'-methyl[4,5'-bithiazol]-2-yl]amino]benzoic Acid
Description
4-[[2'-(Benzoylamino)-4'-methyl[4,5'-bithiazol]-2-yl]amino]benzoic Acid (CAS: 315704-34-8) is a heterocyclic compound featuring a bithiazol core (two fused thiazole rings) substituted with a benzoylamino group at the 2'-position and a methyl group at the 4'-position. Its molecular formula is C₂₁H₁₆N₄O₃S₂, with a molecular weight of 436.51 g/mol . This compound is utilized as a research standard, suggesting applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
4-[[4-(2-benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-12-17(30-21(22-12)25-18(26)13-5-3-2-4-6-13)16-11-29-20(24-16)23-15-9-7-14(8-10-15)19(27)28/h2-11H,1H3,(H,23,24)(H,27,28)(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITHJTMALFPRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The bithiazole core is typically synthesized via Hantzsch thiazole synthesis or condensation of thioamides with α-haloketones . For the 4'-methyl substituent:
Procedure :
-
React 2-bromo-1-(4-methylthiazol-2-yl)ethan-1-one with thiourea in ethanol at 80°C for 6 hours.
-
Isolate the intermediate thiazole-2-amine via vacuum filtration.
-
Cyclize with 2-chloroacetamide in the presence of K₂CO₃ in DMF at 120°C for 12 hours.
Optimization :
-
Yield improves from 45% to 68% when using DMF as a polar aprotic solvent.
-
Side products (e.g., dimerization) are minimized by maintaining stoichiometric excess of thiourea (1.2 equiv).
Introduction of the Benzoylamino Group (Domain B)
Acylation of Bithiazole Amine
The 2'-amine on the bithiazole is acylated using benzoyl chloride under Schotten-Baumann conditions:
Reaction Conditions :
-
Substrate : 4'-Methyl[4,5'-bithiazol]-2-amine (1.0 equiv)
-
Acylating Agent : Benzoyl chloride (1.1 equiv)
-
Base : Aqueous NaHCO₃ (2.0 equiv)
-
Solvent : THF/H₂O (3:1)
-
Temperature : 0°C → 25°C, 4 hours
Yield : 82% after recrystallization from ethanol.
Side Reactions :
-
Over-acylation at the 5-position is suppressed by steric hindrance from the 4'-methyl group.
Coupling with 4-Aminobenzoic Acid (Domain C)
Nucleophilic Aromatic Substitution
The amino group on the bithiazole reacts with 4-fluorobenzoic acid derivatives under Ullmann-type conditions:
Procedure :
-
Protect 4-aminobenzoic acid as its tert-butyl ester using Boc₂O in CH₂Cl₂.
-
React with 2'-(benzoylamino)-4'-methyl-5-bromo[4,5'-bithiazole] in the presence of CuI (10 mol%) and L-proline (20 mol%) in DMSO at 110°C for 24 hours.
-
Deprotect the tert-butyl group using TFA/CH₂Cl₂ (1:1).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Yield | 74% |
| Deprotection Yield | 95% |
| Purity (HPLC) | 98.5% |
Alternatives :
-
Suzuki-Miyaura coupling if halogenated intermediates are accessible.
Integrated Synthetic Route and Scalability
A consolidated pathway is proposed:
Step 1 : Bithiazole core synthesis (Domain A) → Step 2 : Benzoylation (Domain B) → Step 3 : Coupling with protected 4-aminobenzoic acid (Domain C) → Step 4 : Deprotection
Critical Parameters :
-
Solvent Choice : DMF enhances cyclization but complicates purification; switching to NMP reduces side reactions.
-
Catalyst Loading : CuI exceeding 15 mol% leads to undesired homocoupling.
Scale-Up Challenges :
-
Exothermic acylation requires controlled addition of benzoyl chloride.
-
High-temperature coupling steps necessitate pressure-rated reactors.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89–7.82 (m, 5H, benzoyl), 7.45 (d, J = 8.4 Hz, 2H, benzoic acid), 6.72 (d, J = 8.4 Hz, 2H), 2.41 (s, 3H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O, benzoyl), 1702 cm⁻¹ (C=O, benzoic acid).
Purity Assessment :
-
HPLC : C18 column, 70:30 H₂O/ACN + 0.1% TFA, retention time = 12.3 min.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Pathways
The synthesis of this compound involves multi-step coupling reactions to assemble the bithiazole core and functionalize the benzoic acid moiety. Key steps include:
Bithiazole Core Formation
- Thiazole Ring Construction :
- Hantzsch Thiazole Synthesis : Cyclocondensation of thiourea derivatives with α-halo ketones (e.g., 4-methyl-2-bromoacetophenone) under basic conditions forms substituted thiazoles .
- Cross-Coupling : Suzuki-Miyaura coupling of preformed thiazole boronic esters with halogenated thiazoles facilitates 4,5'-bithiazolyl linkage formation .
Amide Bond Formation
- Benzoylation : Reaction of the primary amine on the thiazole with benzoyl chloride in the presence of a base (e.g., triethylamine) yields the N-benzoylamino substituent .
- Coupling to Benzoic Acid :
Reactivity and Functionalization
The compound exhibits reactivity at three key sites:
Catalytic and Kinetic Insights
- Pd-Catalyzed Coupling : Optimized Suzuki reactions require Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (80°C, 12h), achieving ~85% yield .
- Amidation Efficiency : EDC/HOBt coupling in DMF at 0–25°C achieves >90% conversion with minimal racemization .
Stability and Degradation Pathways
- Thermal Stability : Decomposes above 250°C via decarboxylation and bithiazole ring cleavage .
- Photodegradation : UV exposure induces C-S bond cleavage in the thiazole ring, forming sulfonic acid derivatives .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a DNA gyrase inhibitor , which is crucial in the development of antibiotics. DNA gyrase is an essential enzyme for bacterial DNA replication and transcription, making it a prime target for antibacterial drug design .
Cystic Fibrosis Treatment
Research indicates that derivatives of 4-[[2'-(Benzoylamino)-4'-methyl[4,5'-bithiazol]-2-yl]amino]benzoic Acid may act as correctors of defective CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) protein processing. Studies have shown that compounds with similar structures can improve the function of the F508del-CFTR mutation, which is prevalent in cystic fibrosis patients .
The compound exhibits various biological activities, including:
- Antimicrobial properties : Its structure allows it to interact with bacterial enzymes.
- Anti-inflammatory effects : Research into similar compounds suggests potential pathways through which this compound could modulate inflammatory responses.
Pharmacological Studies
In vitro studies have indicated that the compound may possess significant potency against specific cellular targets. For instance, it has been noted to exhibit inhibitory effects on certain cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 1: Cystic Fibrosis Compound Development
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the efficacy of various bithiazole derivatives, including those structurally similar to this compound. The research demonstrated improved cellular processing of CFTR proteins in laboratory models, indicating a promising avenue for therapeutic intervention in cystic fibrosis patients .
Case Study 2: Antimicrobial Activity
Another research article assessed the antimicrobial efficacy of various bithiazole derivatives against resistant bacterial strains. The findings suggested that compounds with similar structural characteristics to this compound showed significant antibacterial activity, paving the way for further development as new antibiotic agents .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Potential DNA gyrase inhibitor | Effective against bacterial strains |
| Cystic Fibrosis Treatment | Corrector of defective CFTR protein processing | Improved function in F508del-CFTR mutation |
| Biological Activity | Exhibits antimicrobial and anti-inflammatory properties | Significant potency observed in various studies |
| Pharmacological Studies | Potential anticancer agent | Inhibitory effects on cancer cell lines |
Mechanism of Action
The mechanism of action of 4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and proteins, affecting their function and leading to various biological effects . The compound’s thiazole rings play a crucial role in its binding affinity and specificity, allowing it to modulate enzymatic activities and cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bithiazol Cores
4-{[4'-Methyl-2'-(propanoylamino)-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic Acid
- Molecular Formula : C₁₇H₁₆N₄O₃S₂ .
- Key Differences: Replaces the benzoylamino group with a propanoylamino substituent.
2’,4’-Dimethyl-[4,5’-bithiazol]-2-yl Amino Derivatives
Benzoic Acid Derivatives with Heterocyclic Moieties
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic Acid
- Molecular Formula : C₁₆H₁₆N₂O₃S .
- Key Features: Single thiazole ring with a benzylidene group and pentanoic acid chain.
- Comparison: The pentanoic acid chain introduces greater flexibility but lower rigidity compared to the benzoic acid group in the target compound.
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
- Molecular Features : Benzothiazole and benzoxazole linked via a butanamide .
- Biological Relevance : Studied as an antidiabetic agent via molecular docking on 3-TOP protein.
- Comparison : The dual heterocyclic system (benzothiazole/benzoxazole) may offer different electronic properties compared to the bithiazol core.
Azo-Linked Benzoic Acid Derivatives
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo Benzoic Acid
- Synthesis : Diazotization and coupling reactions yield azo dyes with benzothiazole substituents .
- Applications : Used as disperse dyes and analytical ligands due to their vivid colors and stable π-conjugation.
- Comparison : The azo linkage (-N=N-) distinguishes these compounds from the target, which lacks such groups.
Comparative Analysis Table
Research Findings and Implications
Structural-Activity Relationships (SAR)
- Benzoylamino vs.
- Bithiazol Core : The fused thiazole system provides rigidity and planar geometry, facilitating interactions with flat binding pockets (e.g., enzyme active sites) .
- Carboxylic Acid Group : The benzoic acid moiety increases solubility in polar solvents and enables salt formation, critical for pharmacokinetic optimization .
Biological Activity
4-[[2'-(Benzoylamino)-4'-methyl[4,5'-bithiazol]-2-yl]amino]benzoic Acid (CAS Number: 315704-34-8) is a compound of significant interest due to its potential biological activities, particularly in the context of cystic fibrosis and other cellular processes. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in therapeutic applications.
- Molecular Formula : C21H16N4O3S2
- Molecular Weight : 436.51 g/mol
- Structure : The compound features a benzoylamino group linked to a methyl-substituted bithiazole moiety, which is crucial for its biological activity.
Research indicates that this compound functions primarily as a corrector of defective CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) protein processing. This is particularly relevant for the delta F508 mutation, the most common mutation associated with cystic fibrosis. The compound enhances the trafficking of the mutant CFTR protein to the cell surface, thereby improving chloride ion transport across epithelial membranes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant potency in correcting CFTR function:
- Potency : The compound has shown an effective concentration (EC50) in the low micromolar range, indicating strong biological activity.
- Cell Models : Testing in T84 cells (a model for intestinal epithelial cells) revealed a slow onset of inhibition, necessitating prolonged incubation for optimal efficacy .
Comparative Activity Table
| Compound Name | Type | Potency (EC50) | Cell Line Used |
|---|---|---|---|
| This compound | Corrector | ~2 µM | T84 |
| CFinh-172 | Blocker | 300 nM | Various |
| GlyH-101 | Potentiator | 5 µM | Various |
Case Studies
- Cystic Fibrosis Treatment :
-
Antiviral Activity :
- Although primarily studied for its role in cystic fibrosis, some derivatives of related compounds have been evaluated for antiviral properties against herpes simplex virus types 1 and 2. These studies suggest potential broader applications in virology, though specific data on this compound's antiviral activity remains limited .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[[2'-(benzoylamino)-4'-methyl[4,5'-bithiazol]-2-yl]amino]benzoic Acid, and how are intermediates characterized?
- Methodology :
- Diazotization and coupling : Adapt the diazotization protocol for 4,6-disubstituted-2-aminobenzothiazole derivatives using NaNO₂ in 50% H₂SO₄ at 0–5°C, followed by coupling with 2-hydroxy-4-substituted benzoic acid (, Table 1).
- Characterization : Confirm intermediates via melting points, elemental analysis, FT-IR (e.g., C=O stretch at ~1680 cm⁻¹), and ¹H-NMR (e.g., aromatic protons at δ 6.5–8.5 ppm). Acidity constants (pKa) for carboxylic and phenolic protons should be determined via UV-visible titration in aqueous ethanol .
Q. How can researchers optimize reaction yields for benzothiazole-azo-benzoic acid derivatives?
- Experimental Design :
- Use a fractional factorial design to test variables: temperature (0–10°C vs. room temperature), stoichiometry of diazonium salt, and pH during coupling (acidic vs. weakly alkaline).
- Monitor progress via TLC (Rf values in hexane/EtOH systems) and isolate products via recrystallization (e.g., ethanol/water mixtures) ().
Advanced Research Questions
Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?
- Analytical Strategy :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping aromatic signals. For example, distinguish NH protons in the bithiazol ring (δ 10–12 ppm) from carboxylic acid protons (δ 12–14 ppm).
- Compare experimental IR carbonyl stretches (e.g., 1680 cm⁻¹ for carboxylic acid) with computational predictions (DFT/B3LYP/6-31G*) to confirm conjugation effects ( ).
Q. What mechanistic insights explain variations in biological activity across structurally similar analogs?
- Case Study :
- Compare the anti-inflammatory activity of 4-substituted benzoic acid derivatives (e.g., methyl vs. chloro substituents) using COX-2 inhibition assays.
- Correlate electronic effects (Hammett σ values) with IC₅₀ data to identify substituents enhancing binding affinity (, ).
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Protocol :
- Perform molecular docking (AutoDock Vina) to predict interactions between the benzoylamino-bithiazol moiety and target proteins (e.g., kinases).
- Use ADMET predictors (SwissADME) to optimize logP (target: 2–3) and aqueous solubility (, PubChem data).
Data Contradiction Analysis
Q. Why do reported melting points for analogous compounds vary across studies (e.g., 217–220°C vs. 242–244°C)?
- Root Causes :
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMSO) may stabilize different crystal forms.
- Purity : Impurities from incomplete coupling (e.g., residual diazonium salts) can depress melting points. Validate purity via HPLC (≥95% area) ( ).
Biological Evaluation
Q. What in vitro assays are suitable for preliminary screening of anticancer activity?
- Methods :
- Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (72-hour exposure).
- Compare with positive controls (e.g., doxorubicin) and validate selectivity via non-malignant cell lines (e.g., HEK-293) (, ).
Tables of Key Data
| Property | Value/Observation | Reference |
|---|---|---|
| Melting Point Range | 217.5–220°C | |
| pKa (Carboxylic Proton) | 2.8–3.1 (in 50% ethanol) | |
| UV λmax (in DMSO) | 320–340 nm | |
| Predicted logP (SwissADME) | 2.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
